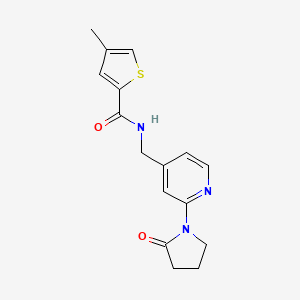
4-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
4-methyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates a thiophene moiety, a pyridine ring, and a pyrrolidinone structure, which may contribute to its diverse pharmacological profiles.
Molecular Characteristics
The molecular formula of the compound is C20H23N3O2S, with a molecular weight of approximately 369.48 g/mol. The presence of heterocyclic and aromatic structures in its composition suggests significant reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O2S |
| Molecular Weight | 369.48 g/mol |
| CAS Number | 2034536-17-7 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. Preliminary studies suggest that it may exhibit enzyme inhibition, which can lead to therapeutic effects in various conditions. The exact mechanism remains under investigation, but it is hypothesized that the compound can modulate signaling pathways by interacting with targets involved in disease processes.
Antimicrobial Properties
Research has indicated that derivatives of thiophene-based compounds, including those similar to this compound, exhibit significant antibacterial activity. For instance, compounds containing thiophene rings have shown efficacy against extended-spectrum beta-lactamase (ESBL)-producing E. coli strains, highlighting their potential as novel antibacterial agents .
Anticancer Activity
In vitro studies have demonstrated that compounds with similar structural motifs possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the inhibition of cell proliferation and modulation of apoptotic markers .
Case Studies
- Antibacterial Efficacy : A study focused on the antibacterial activities of synthesized N-(4-methylpyridin-2-yl) thiophene derivatives showed promising results against ESBL-producing E. coli. Compounds were evaluated for their ability to inhibit specific target enzymes linked to antibiotic resistance .
- Anticancer Potential : Research into related compounds has shown moderate to potent antineoplastic activity against various cancer cell lines. For example, derivatives exhibited significant cytotoxic effects at low micromolar concentrations, indicating their potential for further development .
Propriétés
IUPAC Name |
4-methyl-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-7-13(22-10-11)16(21)18-9-12-4-5-17-14(8-12)19-6-2-3-15(19)20/h4-5,7-8,10H,2-3,6,9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXFGMMEXPYHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













